(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid
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Overview
Description
(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a fluorene-9-methoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring, which is further connected to a methoxy and methyl-substituted propanoic acid. The stereochemistry of the compound is defined by the (2R,3R) and (S) configurations, which play a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid typically involves multiple steps, starting from commercially available starting materials The methoxy and methyl groups are then added through selective alkylation reactions
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to maintain the integrity of the stereochemistry and achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its well-defined stereochemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to the modulation of biochemical pathways. The Fmoc group can be removed under mild conditions, revealing the active pyrrolidine moiety, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-[(S)-1-Boc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Fmoc.
(2R,3R)-3-[(S)-1-Cbz-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid: Similar structure but with a Cbz (benzyloxycarbonyl) protecting group.
Uniqueness
The uniqueness of (2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid lies in its Fmoc protecting group, which offers advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in peptide synthesis and other applications where mild deprotection conditions are required.
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C24H27NO5/c1-15(23(26)27)22(29-2)21-12-7-13-25(21)24(28)30-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,27) |
InChI Key |
PRTOFBNKUJDFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O |
Origin of Product |
United States |
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